molecular formula C27H24ClNO6 B11587287 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B11587287
M. Wt: 493.9 g/mol
InChI Key: ZJIQQDOFPHLBIO-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a phenol derivative and an appropriate diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the chromenone derivative with N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromenone core, potentially forming alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Dye Synthesis: The chromenone core can be used in the synthesis of fluorescent dyes for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity.

    Modulation of Receptor Function: The compound may interact with cell surface or intracellular receptors, affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-Chromen-4-one Derivatives: Compounds with a similar chromenone core structure.

    Phenylacetamide Derivatives: Compounds with a similar acetamide moiety.

Uniqueness

    Structural Features: The presence of both the chromenone core and the chlorophenyl group makes this compound unique compared to other similar compounds.

    Biological Activity: The combination of these structural features may result in unique biological activities, making it a valuable compound for further research.

Properties

Molecular Formula

C27H24ClNO6

Molecular Weight

493.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxy-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C27H24ClNO6/c1-32-23-10-3-17(13-25(23)33-2)11-12-29-26(30)16-34-20-8-9-21-24(14-20)35-15-22(27(21)31)18-4-6-19(28)7-5-18/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,30)

InChI Key

ZJIQQDOFPHLBIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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